molecular formula C14H10ClN3O2S B5534021 N-2,1,3-benzothiadiazol-4-yl-2-(4-chlorophenoxy)acetamide

N-2,1,3-benzothiadiazol-4-yl-2-(4-chlorophenoxy)acetamide

Cat. No. B5534021
M. Wt: 319.8 g/mol
InChI Key: BIIBYOJWXYJVBO-UHFFFAOYSA-N
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Description

N-2,1,3-Benzothiadiazol-4-yl-2-(4-chlorophenoxy)acetamide is a compound of interest in the field of organic chemistry due to its unique structure and potential for diverse chemical properties and reactions. The compound is synthesized through specific chemical reactions involving benzothiadiazol and chlorophenoxy derivatives.

Synthesis Analysis

The synthesis of similar compounds involves carbodiimide condensation catalysis, a convenient and fast method for preparing derivatives of benzothiadiazol compounds. For instance, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, indicating a potential synthesis pathway for the compound (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed through spectroscopic methods such as IR, 1H NMR, and elemental analyses. For example, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine in related syntheses has been confirmed by single-crystal X-ray diffraction, showcasing the detailed molecular structure (Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of benzothiadiazol derivatives can vary significantly. Some derivatives have been synthesized to evaluate their antitumor activity, indicating the potential for diverse chemical behaviors and applications of similar compounds (Yurttaş et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, can be inferred from the molecular structure and functional groups present in the compound. Compounds with similar structures have been analyzed for their photophysical properties, indicating the importance of substituents and molecular configuration in determining their physical characteristics (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acid-base behavior, and potential for forming derivatives, are crucial for understanding the compound's behavior in various chemical environments. For example, the pKa determination of benzothiazole acetamide derivatives provides insight into their acid-base characteristics, which are essential for predicting their chemical behavior in different pH conditions (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-9-4-6-10(7-5-9)20-8-13(19)16-11-2-1-3-12-14(11)18-21-17-12/h1-7H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIBYOJWXYJVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chlorophenoxy)acetamide

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